Product packaging for Etodolac(Cat. No.:CAS No. 41340-25-4)

Etodolac

Cat. No.: B1671708
CAS No.: 41340-25-4
M. Wt: 287.35 g/mol
InChI Key: NNYBQONXHNTVIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Etodolac is a nonsteroidal anti-inflammatory drug (NSAID) belonging to the pyranocarboxylic acid class, with documented anti-inflammatory, analgesic, and antipyretic properties . Its primary mechanism of action, shared with other NSAIDs, is the inhibition of cyclooxygenase (COX) enzymes, thereby blocking the synthesis of prostaglandins that mediate pain, fever, and inflammation . This compound is distinguished by its preferential selectivity for the COX-2 isoenzyme, being 5 to 50 times more selective for COX-2 than COX-1, which may contribute to a more targeted effect on inflammatory pathways while sparing certain constitutive prostaglandins . Beyond general prostaglandin inhibition, research suggests this compound possesses a unique secondary mechanism; it has been shown to suppress bradykinin formation by inhibiting bradykinin-forming enzyme activity, a effect not observed with indomethacin or diclofenac . Its pharmacokinetic profile includes high oral bioavailability, extensive plasma protein binding (>99%), and a terminal half-life of approximately 6 to 7 hours, with metabolism occurring primarily in the liver and excretion via the kidneys . This product is intended for research applications only and is strictly not for diagnostic, therapeutic, or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H21NO3 B1671708 Etodolac CAS No. 41340-25-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1,8-diethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid
Source PubChem
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InChI

InChI=1S/C17H21NO3/c1-3-11-6-5-7-12-13-8-9-21-17(4-2,10-14(19)20)16(13)18-15(11)12/h5-7,18H,3-4,8-10H2,1-2H3,(H,19,20)
Source PubChem
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InChI Key

NNYBQONXHNTVIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(CC)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

110781-63-0 (mono-hydrochloride salt), 147236-01-9 (potassium salt/solvate)
Record name Etodolac [USAN:USP:INN:BAN]
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DSSTOX Substance ID

DTXSID9020615
Record name Etodolac
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Molecular Weight

287.35 g/mol
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Physical Description

Solid
Record name Etodolac
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Solubility

3.92e-02 g/L
Record name Etodolac
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CAS No.

41340-25-4
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Record name 2-{1,8-diethyl-1H,3H,4H,9H-pyrano[3,4-b]indol-1-yl}acetic acid
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Melting Point

145 - 148 °C
Record name Etodolac
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Molecular and Cellular Mechanisms of Action of Etodolac

Cyclooxygenase (COX) Isoform Inhibition Profile

Etodolac's interaction with COX enzymes is characterized by a preferential inhibition of the inducible cyclooxygenase-2 (COX-2) isoform over the constitutive cyclooxygenase-1 (COX-1) isoform.

This compound demonstrates a significant selectivity for COX-2, being reported as 5 to 50 times more selective than for COX-1 drugbank.comresearchgate.netmdpi.com. Some studies indicate an even higher selectivity, with figures such as 10-fold ump.edu.pl or 179 times more selective for COX-2 iiarjournals.org. This preferential inhibition of COX-2 leads to a reduction in the synthesis of prostaglandins (B1171923) primarily produced at inflammatory sites, thereby mediating the anti-inflammatory, analgesic, and antipyretic effects of the drug drugbank.commdpi.compatsnap.comnih.gov. The selective inhibition of COX-2 is theoretically associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs mdpi.compatsnap.comnih.gov.

Research findings on the inhibitory potency of this compound against COX isoforms are summarized in the table below:

Enzyme IsoformIC50 Value (nM)Reference
COX-241 ashpublications.org
COX-253,000 nih.govmdpi.com
COX-1~50,000 ashpublications.org
COX-1>100,000 nih.govmdpi.com

While this compound is preferentially selective for COX-2, it retains the capacity to fully inhibit COX-1 iiarjournals.org. At concentrations of this compound sufficient to achieve 80% inhibition of COX-2, only about 25% inhibition of COX-1 is observed. COX-1 plays vital roles in maintaining physiological homeostasis, including the protection of the gastric lining and the regulation of platelet aggregation mdpi.compatsnap.commdpi.com. The lesser impact of this compound on COX-1 activity is thought to contribute to its improved gastric tolerance compared to non-selective NSAIDs ump.edu.pl. Studies have shown that this compound has a less suppressive effect on the spontaneous biosynthesis of prostaglandin (B15479496) E2 (PGE2) in rabbit gastric epithelial cells and Madin-Darby canine kidney cells.

This compound exerts its inhibitory action by binding to the upper portion of the active site of the COX enzyme drugbank.comresearchgate.netnih.govmdpi.com. This binding mechanism physically obstructs the entry of arachidonic acid, the natural substrate for COX enzymes, into the active site, thereby preventing its conversion into prostaglandins drugbank.comresearchgate.netnih.govmdpi.com. The structural differences between the active sites of COX-1 and COX-2 are believed to underlie this compound's preferential selectivity for COX-2.

Prostaglandin Biosynthesis Pathway Dysregulation

The inhibition of COX enzymes by this compound leads to a significant dysregulation of the prostaglandin biosynthesis pathway. This results in a reduced production of various pro-inflammatory prostaglandins, such as prostaglandin E2 (PGE2), prostaglandin I2 (PGI2, also known as prostacyclin), prostaglandin F2α (PGF2α), and thromboxane (B8750289) A2 (TXA2) drugbank.comnih.govresearchgate.netnih.goviiarjournals.orgmdpi.compatsnap.commdpi.com. These prostaglandins are crucial lipid mediators involved in the initiation and propagation of inflammation, the perception of pain, and the elevation of body temperature during fever mdpi.compatsnap.comnih.gov. Specifically, this compound has been shown to significantly decrease PGE2 biosynthesis in rabbit articular chondrocytes when stimulated by interleukin-1 (IL-1) beta.

Diverse Cellular and Molecular Targets Beyond Canonical COX Inhibition

This compound has been observed to modulate the function and phenotype of immune cells, particularly macrophages. Studies indicate that this compound, through its COX-2 inhibitory activity, can inhibit the differentiation of human M2 macrophages, which are typically associated with pro-tumorigenic and immunosuppressive functions nih.gov. This inhibition is characterized by a decrease in the expression of markers such as CD14 and CD163, and an increase in the production of pro-inflammatory cytokine TNFα nih.gov. Furthermore, this compound treatment has been shown to induce a more immune-activated phenotype in murine macrophages, evidenced by increased expression of MHCII IA/IE and co-receptors CD80 and CD86 on their surfaces iiarjournals.org. In these activated macrophages, TNFα expression levels were elevated, while IL-10 levels were reduced iiarjournals.org. These findings suggest that this compound intake can enhance systemic innate immune responses iiarjournals.org and may block M-CSF-induced M2 macrophage differentiation, thereby driving pro-inflammatory activities in both human and murine macrophages nih.gov. The R-enantiomer of this compound, which is inactive against COX enzymes, has also been shown to inhibit beta-catenin levels in hepatoma cells and exhibit activity via its direct effect on peroxisome proliferator-activated receptor-γ (PPAR-γ) and retinoid X receptor-α (RXR-α) pathways.

Investigation of Retinoic Acid Receptor (RXR-alpha) Interactions, particularly with R-Etodolac Enantiomer

The R-enantiomer of this compound, which is considered biologically inactive concerning cyclooxygenase inhibition, has demonstrated significant interactions with the retinoid X receptor alpha (RXRα). wikipedia.orgwikidata.orgwikipedia.orgwikipedia.org Studies have shown that R-etodolac directly binds to the purified recombinant ligand-binding domain (LBD) of RXRα. wikipedia.org This interaction leads to the inhibition of RXRα's transactivation function and subsequently induces its ubiquitination and degradation in intact cells. wikipedia.org

Notably, R-etodolac has been observed to induce apoptosis selectively in prostate cancer cells, without affecting normal prostatic epithelial cells. This tumor-selective apoptotic effect is correlated with a reduction in RXRα levels within the tumor cells. wikipedia.org The ability of R-etodolac to antagonize RXRα transcriptional activity and promote its degradation positions it as a compound with potential beyond traditional NSAID applications. wikipedia.orguni.lu Furthermore, R-etodolac has been reported to compete with 9-cis-retinoic acid, a known RXRα ligand, for binding to the receptor. wikipedia.orguni.lu

The interaction between R-etodolac and RXRα is summarized in the table below:

Interaction TypeTargetEffect of R-EtodolacKey FindingCitation
Binding AffinityRXRαCompetitive bindingIC50 ≈ 200 µM against [3H]9-cis-RA binding wikipedia.orguni.lu
Transcriptional ActivityRXRαAntagonismInhibits transactivation function wikipedia.org
Protein StabilityRXRαDegradationInduces ubiquitination and degradation wikipedia.orguni.lu
Cellular OutcomeCancer CellsApoptosis (tumor-selective)Associated with reduced RXRα levels wikipedia.org

Eukaryotic Elongation Factor 2 Kinase (eEF2K) Inhibitory Mechanisms

Eukaryotic Elongation Factor 2 Kinase (eEF2K) is an atypical alpha kinase that plays a crucial role in regulating protein synthesis by phosphorylating eukaryotic elongation factor 2 (eEF2). fishersci.seprobes-drugs.org Elevated eEF2K activity is frequently observed in various cancer types, where it is believed to help tumor cells withstand adverse environments and promote proliferation by inhibiting protein synthesis and reducing energy consumption. fishersci.se Consequently, eEF2K has emerged as a promising molecular target for cancer therapy, as its inhibition has been shown to impair tumor cell proliferation. fishersci.sewikidata.orgmims.com

Recent research has explored the development of novel this compound derivatives as potential eEF2K inhibitors. wikidata.org Through in silico molecular modeling and in vitro studies, pyranoindole-based compounds, which share structural similarities with this compound, have demonstrated significant eEF2K inhibitory activity, particularly in triple-negative breast cancer (TNBC) cells. wikidata.org These findings suggest that the this compound scaffold can be modified to create compounds with targeted eEF2K inhibitory mechanisms, opening new avenues for cancer therapeutics. wikidata.org

Impact on Arachidonic Acid Metabolism Pathways (e.g., Lipoxygenase)

This compound's primary mechanism of action as an NSAID involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition reduces the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever, from their precursor, arachidonic acid. wikipedia.orgwikipedia.orgwikidata.orgwikipedia.orglipidmaps.org this compound exhibits preferential selectivity for COX-2, being 5 to 50 times more selective for COX-2 than COX-1. wikidata.orgwikipedia.org

While this compound effectively inhibits the cyclooxygenase pathway of arachidonic acid metabolism, its impact on the lipoxygenase (LOX) pathway is less pronounced. Studies investigating the effects of this compound on lipoxygenase activity have indicated that it inhibits human polymorphonuclear leukocyte 5-lipoxygenase and human platelet 12-lipoxygenase only at very high, often supratherapeutic, concentrations (1 x 10⁻⁴ M and above). scribd.com In contrast, other compounds like nordihydroguaiaretic acid (NDGA) are active at significantly lower concentrations. scribd.com Some research suggests that observed increases in 15-HETE (a lipoxygenase product) in the presence of high concentrations of this compound may be due to cytological damage, facilitating access of arachidonic acid to 15-lipoxygenase, rather than a direct enzymatic activation or inhibition by the drug itself. fishersci.fi Therefore, the anti-inflammatory mechanism of this compound is not primarily linked to the inhibition of lipoxygenases. scribd.com

Pharmacological Research and Characterization of Etodolac

Pharmacodynamic Investigations of Etodolac

The pharmacodynamic profile of this compound has been extensively studied, revealing its mechanisms of action and therapeutic effects.

This compound has demonstrated significant anti-inflammatory effects in various experimental animal models. nih.gov Its efficacy has been observed in models of ultraviolet erythema, carrageenan-induced edema, and adjuvant-induced arthritis. nih.gov In these models, this compound effectively reduces inflammation, although at doses several times higher than that of indomethacin (B1671933). nih.gov

The anti-inflammatory action of this compound is linked to its inhibition of prostaglandin (B15479496) E2 (PGE2) formation. nih.gov It also inhibits granuloma formation and various leukocyte functions, including chemotaxis, lysosomal enzyme release, and the generation of active oxygen species. nih.gov Notably, the S-enantiomer of this compound is responsible for its anti-inflammatory and COX-2 inhibitory effects. researchgate.net In a study on adjuvant-induced arthritic rats, the S-enantiomer was shown to suppress paw swelling. researchgate.net

Table 1: Anti-inflammatory Activity of this compound in Experimental Models

Experimental ModelKey Findings
Ultraviolet ErythemaThis compound demonstrated a notable anti-inflammatory effect. nih.gov
Carrageenan-Induced EdemaShowed significant reduction in paw edema. nih.govresearchgate.net
Adjuvant-Induced Arthritis in rats(+)-etodolac was found to be 2.6 times more potent than the racemate. lookchem.com
Collagen-Induced Arthritis in ratsThis compound treatment relieved symptoms, significantly decreased right heel width and total score, and increased the pain threshold over a 7-month period. nih.gov

This table summarizes the anti-inflammatory efficacy of this compound in various preclinical models.

This compound's analgesic properties have been substantiated in both preclinical and clinical settings, proving effective for various types of pain. nih.govnih.gov

In preclinical studies, this compound has been shown to suppress inflammatory pain. nih.gov A study investigating its effects on neuropathic pain in a mouse model of partial sciatic nerve ligation found that this compound, unlike other COX inhibitors such as indomethacin or celecoxib (B62257), was effective against mechanical allodynia. nih.gov The anti-allodynic effects of this compound in mice were attributed to the S-enantiomer and were found to be independent of COX-2 inhibition. researchgate.net

Clinical trials have demonstrated this compound's efficacy in managing pain from various conditions. nih.gov It has been effective in treating acute pain following dental, orthopedic, and urological surgeries, as well as pain from sports injuries, low back pain, and osteoarthritis. nih.govtandfonline.com In studies on postsurgical pain, this compound's efficacy was comparable or superior to that of aspirin (B1665792) and a combination of acetaminophen (B1664979) with codeine. nih.gov For acute musculoskeletal conditions, its analgesic efficacy was similar to naproxen (B1676952), diclofenac (B195802), and piroxicam. nih.gov

Table 2: Analgesic Efficacy of this compound in Clinical Settings

Pain ConditionComparator DrugsOutcome
Post-surgical PainAspirin, Acetaminophen with CodeineThis compound was at least as effective, and in some aspects superior. nih.gov
Acute Gouty ArthritisNaproxenBoth treatments showed significant improvement from baseline. nih.gov
Acute Musculoskeletal DisordersNaproxen, Diclofenac, PiroxicamThis compound demonstrated comparable analgesic efficacy. nih.gov
OsteoarthritisNot specified in this studySignificant improvement in pain at rest, on movement, and local tenderness. tandfonline.com

This table presents a summary of this compound's analgesic performance in various clinical trials.

This compound exhibits antipyretic properties in animal models, effectively reducing fever. hres.ca However, it does not lower normal body temperature. nih.gov This selective action is a characteristic feature of its class of drugs. msdvetmanual.com The antipyretic effect is thought to occur through a central action on the hypothalamus, leading to peripheral vasodilation, increased blood flow to the skin, and subsequent heat loss. drugbank.com

Pharmacokinetic Studies of this compound

The pharmacokinetic profile of this compound is characterized by good absorption, high plasma protein binding, and extensive metabolism.

This compound is well absorbed after oral administration, with a systemic bioavailability of at least 80%. hres.cadrugbank.com It does not undergo significant first-pass metabolism. hres.ca Peak plasma concentrations are typically reached within 1 to 2 hours in healthy individuals. nih.gov The area under the plasma concentration-time curve (AUC) increases linearly with doses used in clinical practice. nih.gov

The presence of food can affect the rate of absorption, reducing the peak concentration by about half and extending the time to reach peak concentration by 1.4 to 3.8 hours, but it does not affect the extent of absorption. hres.ca

This compound is highly bound to plasma proteins, with more than 99% of the drug bound, primarily to albumin. hres.canih.govnih.gov This high degree of protein binding confines a significant portion of the drug to the vascular space. researchgate.net

The volume of distribution (Vd) of racemic this compound is larger than that of many other NSAIDs, mainly due to the extensive distribution of the S-enantiomer. nih.gov The larger Vd of the S-enantiomer is partly due to its less extensive plasma protein binding compared to the R-enantiomer. nih.gov Studies have shown that both enantiomers primarily interact with site II of human serum albumin (HSA), with the R-isomer also showing some binding to site I. drugbank.com

Hepatic Biotransformation Pathways and Metabolite Profiling

This compound undergoes extensive biotransformation in the liver, a critical process governing its pharmacokinetics and elimination. drugbank.comnih.gov The primary metabolic pathways involved are Phase I oxidation (hydroxylation) and Phase II conjugation (glucuronidation). drugbank.comnih.gov The cytochrome P450 (CYP) enzyme system, specifically CYP2C9, plays a significant role in the initial oxidative metabolism of this compound.

The main hydroxylation reactions occur at the 6, 7, and 8 positions of the this compound molecule, resulting in the formation of 6-hydroxy, 7-hydroxy, and 8-hydroxythis compound. drugbank.comnih.gov These hydroxylated metabolites are pharmacologically inactive. Following their formation, these Phase I metabolites, along with the parent this compound, undergo further metabolism via glucuronidation. drugbank.comnih.gov This process involves the attachment of a glucuronic acid moiety, which significantly increases the water solubility of the compounds, thereby facilitating their excretion. drugbank.com The resulting metabolites include this compound glucuronide and hydroxylated-etodolac glucuronides. drugbank.com

In-vitro studies have suggested other potential, though less prominent, Phase I metabolic changes, including hydrogenation, methylation, N-acetylation, and decarboxylation. technologynetworks.com However, the primary metabolites identified in human urine are the parent drug, its direct glucuronide conjugate, and the hydroxylated and subsequently glucuronidated forms. drugbank.com

A profile of the metabolites recovered from urine illustrates the extent of this hepatic biotransformation. A significant portion of an administered dose is eliminated as various metabolic products, with only a small fraction excreted as the unchanged parent drug. drugbank.com

Metabolite Profile of this compound in Urine
MetabolitePercentage of Administered Dose (%)
Unchanged this compound~1%
This compound Glucuronide~13%
Hydroxylated Metabolites (6-OH, 7-OH, 8-OH)~5%
Hydroxylated Metabolite Glucuronides~20%
Unidentified Metabolites~33%

Renal and Biliary Excretion Mechanisms

The elimination of this compound and its metabolites from the body occurs primarily through renal and biliary pathways. The extensive hepatic metabolism of this compound into more polar, water-soluble compounds, such as glucuronides, is crucial for their efficient removal via these routes. drugbank.comnih.gov

Renal excretion is the principal mechanism for the elimination of this compound. drugbank.com Approximately 72% of an administered dose is excreted in the urine, predominantly in the form of its metabolites. drugbank.com The unchanged parent drug accounts for only about 1% of the dose found in urine, highlighting the thoroughness of its hepatic biotransformation prior to excretion. drugbank.com The remainder of the renally excreted portion consists of this compound glucuronide, hydroxylated metabolites, and their glucuronidated conjugates. drugbank.com

Biliary excretion also plays a role in the clearance of this compound. Fecal excretion accounts for approximately 16% of an administered dose. drugbank.com Studies in rats have demonstrated that a substantial portion of the drug, mainly as glucuronide conjugates, is excreted into the bile. nih.gov This process contributes to enterohepatic circulation, where the metabolites excreted in the bile can be reabsorbed from the intestine back into the bloodstream, potentially influencing the drug's half-life. nih.gov

Primary Excretion Routes of this compound
Excretion RoutePercentage of Administered Dose (%)Notes
Renal (Urine)~72%Comprises parent drug (~1%) and various metabolites. drugbank.com
Biliary/Fecal (Feces)~16%Contributes to the elimination of metabolites. drugbank.com

Stereoselective Pharmacokinetics of R- and S-Etodolac Enantiomers

This compound is administered as a racemic mixture, containing equal amounts of two enantiomers: R-etodolac and S-etodolac. nih.gov The pharmacological activity, specifically the inhibition of prostaglandin synthesis, resides almost exclusively in the S-enantiomer, while the R-enantiomer is considered inactive. drugbank.comnih.gov The two enantiomers are stable, and importantly, there is no in-vivo conversion of the inactive R-form to the active S-form. drugbank.comnih.gov

The pharmacokinetics of this compound are markedly stereoselective, meaning the body handles each enantiomer differently. nih.gov This results in significant differences in their plasma concentrations and disposition profiles. Following oral administration of the racemate, the plasma concentrations of the inactive R-etodolac are substantially higher—up to 10-fold greater—than those of the active S-etodolac. nih.govnih.gov

This disparity is a result of stereoselectivity in several pharmacokinetic processes, including distribution and clearance. nih.gov The apparent volume of distribution is larger for S-etodolac compared to R-etodolac, suggesting more extensive distribution of the active enantiomer into tissues. nih.gov Conversely, the apparent oral clearance of S-etodolac is much faster than that of R-etodolac. nih.gov Both enantiomers bind extensively to plasma proteins, primarily albumin, with the R-enantiomer exhibiting more extensive binding than the S-enantiomer. nih.govmdpi.com This difference in protein binding contributes to the observed pharmacokinetic differences.

Comparative Pharmacokinetics of this compound Enantiomers
Pharmacokinetic ParameterR-Etodolac (Inactive)S-Etodolac (Active)Reference
Pharmacological ActivityInactiveActive drugbank.comnih.gov
Peak Plasma Concentration (Cmax)HigherLower nih.gov
Area Under the Curve (AUC)HigherLower nih.gov
Apparent Oral Clearance (CL/F)LowerHigher nih.gov
Apparent Volume of Distribution (Vd/F)LowerHigher nih.gov
Plasma Protein BindingMore ExtensiveLess Extensive nih.gov

Structure Activity Relationship Sar and Medicinal Chemistry of Etodolac

Elucidation of Structural Determinants Governing COX Selectivity and Potency

Etodolac, chemically known as (RS)-2-(1,8-Diethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid, is a non-steroidal anti-inflammatory drug (NSAID) belonging to the pyranocarboxylic acid class. gpatindia.comrumedo.ru Its therapeutic effects are primarily derived from the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins (B1171923) involved in pain and inflammation. drugbank.comnih.gov A key feature of this compound is its preferential selectivity for COX-2 over COX-1. rumedo.rumdpi.com Studies indicate that this compound is 5 to 50 times more selective for COX-2, the inducible isoform associated with inflammation, than for COX-1, the constitutive isoform involved in protecting the gastric mucosa. gpatindia.comdrugbank.comnih.gov

This selectivity is attributed to the specific way this compound binds to the COX enzyme. It interacts with the upper portion of the enzyme's active site, thereby preventing the substrate, arachidonic acid, from entering. gpatindia.comdrugbank.comnih.gov The structural determinants for this preferential binding lie within its tricyclic pyrano[3,4-b]indole core and the nature and position of its substituents. The S-enantiomer is the active form responsible for this selective COX-2 inhibition. drugbank.comnih.gov

Systematic Analysis of Functional Group Modifications and Their Influence on Biological Activity

The structure-activity relationship (SAR) for the pyranocarboxylic acid class, to which this compound belongs, has been systematically studied to understand how modifications affect its anti-inflammatory activity. gpatindia.com

Key findings from these analyses include:

Pyran Ring Substitution: The presence of an alkyl group at the R1 position and an acetic acid function at the R2 position on the pyran ring is crucial for enhancing anti-inflammatory activity. gpatindia.com Substituting the R1 position with an ethyl or n-propyl group results in compounds that are approximately 20 times more active than those with a methyl group. gpatindia.com

Acetic Acid Chain: Any modification that increases the length of the acetic acid side chain, or its conversion to ester or amide derivatives, leads to the inactivation of the drug's primary anti-inflammatory function. gpatindia.com Likewise, α-methylacetic acid derivatives have been found to be inactive. gpatindia.com

Aromatic Ring Substitution: The most beneficial position for substitution on the aromatic indole (B1671886) ring is at the 8th position. gpatindia.com The most potent compounds in this class are the 8-ethyl, 8-n-propyl, and 7-fluoro-8-methyl derivatives. gpatindia.com

The following table summarizes the impact of these functional group modifications on the biological activity of this compound analogues.

Position/ModificationSubstituent/ChangeEffect on Anti-inflammatory Activity
Pyran Ring (R1)MethylBaseline Activity
Pyran Ring (R1)Ethyl or n-Propyl~20x more active than methyl gpatindia.com
Pyran Ring (R2)Lengthening acid chainInactivation gpatindia.com
Pyran Ring (R2)Ester or Amide derivativesInactivation gpatindia.com
Aromatic RingSubstitution at 8th positionMost beneficial for activity gpatindia.com

Rational Design and Synthesis of Novel this compound Derivatives

Building on the established SAR, researchers have rationally designed and synthesized novel derivatives of this compound to create analogues with improved properties or for entirely new therapeutic applications.

Efforts to create new anti-inflammatory agents from the this compound scaffold have involved targeted chemical modifications. For instance, a new synthetic method was developed to produce α-substituted this compound carboxylic acid derivatives, such as α-benzoyl-1-ethyl-1,3,4,9-tetrahydro-8-ethyl-9-(N-benzoyl)pyrano[3,4-b]indole-1-acetic acid methyl ester. osti.gov This rational design approach aims to refine the molecule's interaction with the COX enzyme, potentially leading to enhanced potency or an improved safety profile.

A significant area of research has been the repurposing of the this compound scaffold for anti-cancer applications. ijmtlm.org Various studies have demonstrated that this compound derivatives can act as potential anti-cancer agents against cell lines such as prostate (PC-3) and colorectal (HT-29) cancer. mdpi.comnih.gov

Hydrazone and Triazole Derivatives: Novel hydrazone and 1,2,3-triazole hybrids of this compound have been designed and synthesized. mdpi.comrsc.orgresearchgate.net These derivatives, such as SGK 206 (hydrazone) and SGK 242 (triazole), have shown greater efficacy in inhibiting proliferation and inducing apoptosis in cancer cells compared to the parent this compound molecule. mdpi.com The synthesis of the triazole hybrids often relies on Huisgen's 1,3-dipolar cycloaddition. rsc.orgresearchgate.net

Pyrano[3,4-b]indole Derivatives: Recognizing the anti-cancer potential of the indole core, researchers have synthesized novel aliphatic amide substituted tetrahydropyrano[3,4-b]indole compounds as this compound derivatives. nih.gov These compounds were designed to act as inhibitors of eukaryotic elongation factor 2 kinase (eEF2K), a molecular driver in various cancers, including triple-negative breast cancer (TNBC). nih.govijmtlm.org Two novel compounds, EC1 and EC7, were identified as having significant in vitro activity in inhibiting eEF2K. nih.gov

Comprehensive Study of Chiral Pharmacology and Enantiomeric-Specific Mechanisms

This compound is administered as a racemate, a 1:1 mixture of its two mirror-image enantiomers, (S)-Etodolac and (R)-Etodolac. drugbank.comresearchgate.netnih.gov These enantiomers are stable, and there is no evidence of in-vivo conversion from the R-form to the S-form. drugbank.comnih.gov Crucially, the two enantiomers possess distinct and separate pharmacological activities. nih.govresearchgate.net

(S)-Etodolac: This enantiomer, often referred to as the eutomer in the context of anti-inflammatory action, is solely responsible for the drug's anti-inflammatory and analgesic effects. nih.govnih.gov Its activity is mediated through the selective inhibition of the COX-2 enzyme. nih.govnih.gov (S)-Etodolac is also responsible for the anti-allodynic effects of the drug in models of neuropathic pain, which occur through a COX-2-independent mechanism. nih.gov

Pharmacokinetic studies in rats have also revealed significant differences between the enantiomers, with (R)-Etodolac showing a markedly higher maximum plasma concentration (Cmax) and area under the curve (AUC) compared to (S)-Etodolac after oral administration. nih.gov

The distinct roles of this compound's enantiomers are summarized in the table below.

Property/Activity(S)-Etodolac(R)-Etodolac
Primary Mechanism Selective COX-2 Inhibition nih.govnih.govWnt/Beta-catenin signaling inhibition nih.govmdpi.com
Therapeutic Effect Anti-inflammatory, Analgesic drugbank.comnih.govAnti-cancer, Gastroprotective nih.govnih.gov
COX Enzyme Activity Active Inhibitor wikipedia.orgInactive wikipedia.org
Pharmacokinetic Profile (Rats) Lower Cmax and AUC nih.govHigher Cmax and AUC nih.gov

Toxicological Profiles and Safety Research of Etodolac

Gastrointestinal System Effects and Mechanistic Investigations of Mitigation Strategies

The gastrointestinal (GI) side effects are a known class effect of NSAIDs. However, etodolac has been shown to have a comparatively favorable GI safety profile. researchgate.netnih.gov

Ulcerogenic Potential and Underlying Pathophysiological Mechanisms

Like other NSAIDs, this compound can cause serious gastrointestinal adverse events, including inflammation, bleeding, ulceration, and perforation of the stomach and intestines. drugs.comdrugs.comrxlist.com These events can occur at any time, with or without warning symptoms. drugs.comdrugs.comrxlist.com The underlying mechanism is related to the inhibition of cyclooxygenase (COX) enzymes, which reduces the synthesis of prostaglandins (B1171923) that are crucial for maintaining the integrity of the gastrointestinal mucosa. drugbank.com

This compound is a racemic mixture of S-etodolac and R-etodolac. researchgate.net The S-enantiomer is responsible for the anti-inflammatory effects through COX-2 inhibition, while the R-enantiomer has been found to exhibit gastroprotective effects. researchgate.net This dual nature may contribute to the lower gastrointestinal toxicity of racemic this compound. researchgate.net In studies on rats, racemic this compound showed a lower gastric lesion index compared to the equivalent dose of S-etodolac, and R-etodolac showed no ulcerogenic activity and even protected against gastric damage. researchgate.net

In comparative studies, this compound has demonstrated a better gastric safety profile than non-selective NSAIDs like diclofenac (B195802) sodium and indomethacin (B1671933) in adjuvant arthritic rats. nih.gov Furthermore, gastrointestinal microbleeding studies in healthy subjects have shown that this compound causes significantly less blood loss compared to aspirin (B1665792), naproxen (B1676952), ibuprofen (B1674241), and indomethacin. nih.govnih.gov

Advanced Formulation Strategies for Gastrointestinal Tolerability Enhancement (e.g., Microspheres)

To mitigate the ulcerogenic potential of this compound, various formulation strategies have been explored. One approach involves the development of prodrugs. A study on new prodrugs of this compound created through esterification with thymol (B1683141) showed a lower ulcerogenic potential in rats compared to the parent drug, while maintaining comparable anti-inflammatory activity. nih.gov Another strategy to reduce GI side effects is the development of alternative delivery systems, such as transdermal gels, to bypass oral administration. taylorandfrancis.com

Renal System Function Alterations and Nephrotoxicity Research

NSAIDs are known to have potential nephrotoxic effects due to their inhibition of prostaglandin (B15479496) synthesis, which plays a role in renal hemodynamics. nih.gov this compound, being a preferential COX-2 inhibitor, has been studied for its renal safety profile. nih.govresearchgate.net

In healthy subjects, a 14-day administration of this compound did not significantly affect renal hemodynamics, the excretion of electrolytes, or the urinary excretion of albumin. nih.govresearchgate.net However, in patients with moderate renal insufficiency, acute dosing with this compound showed modest reductions in renal function as measured by inulin (B196767) and p-aminohippurate (B12120003) clearances. researchgate.net A study on the effects of high-dose this compound found that it caused only transient and fully reversible effects on renal function in both normal subjects and patients with renal insufficiency. nih.gov Chronic administration in this study showed no changes in renal function in either group. nih.gov

A pilot study using contrast-enhanced ultrasonography to evaluate the effects of NSAIDs on renal hemodynamics in healthy subjects found that diclofenac sodium significantly reduced renal blood flow, whereas this compound did not show a significant effect. researchgate.net

Cardiovascular System Research and Associated Risk Factors

The cardiovascular risks associated with NSAIDs, particularly selective COX-2 inhibitors, have been a subject of extensive research. Some studies suggest that selective COX-2 inhibitors may increase the risk of serious cardiovascular events. drugbank.com

A systematic review of population-based controlled observational studies found that among less-studied NSAIDs, this compound had one of the higher risks for major cardiovascular events. plos.orgbond.edu.auclinpgx.org However, in pair-wise comparisons within the same review, this compound was not found to be significantly different from naproxen and ibuprofen in terms of cardiovascular risk. plos.orgbond.edu.au

Another retrospective cohort study comparing the risk of acute myocardial infarction among patients exposed to this compound, naproxen, celecoxib (B62257), and rofecoxib (B1684582) found that the increased risk of acute myocardial infarction was not significant for this compound when compared to naproxen. researchgate.net In contrast, celecoxib and rofecoxib showed a significant increase in risk. researchgate.net A population-based analysis in Taiwanese adults also found no significant difference in the risk for cardiovascular events between long-term users of this compound and celecoxib. nih.gov Pre-existing medical conditions such as hypertension, dyslipidemia, and a history of cardiovascular disease were identified as significant risk factors for cardiovascular events in long-term NSAID users. nih.gov

Cardiovascular Risk of this compound Compared to Other NSAIDs
Study TypeComparison DrugsKey FindingsReference
Systematic ReviewNaproxen, IbuprofenThis compound had a higher overall risk among less-studied NSAIDs, but was not significantly different from naproxen and ibuprofen in pair-wise comparisons. plos.orgbond.edu.au
Retrospective Cohort StudyNaproxen, Celecoxib, RofecoxibThe risk of acute myocardial infarction with this compound was not significantly increased compared to naproxen. researchgate.net
Population-Based AnalysisCelecoxibNo significant difference in the risk of cardiovascular events between long-term users of this compound and celecoxib. nih.gov

Hepatic System Effects and Biomarker Analysis in Experimental Studies

This compound is extensively metabolized in the liver. drugs.com While generally well-tolerated, it has been associated with hepatic adverse effects. nih.gov

Prospective studies have shown that 1% to 2% of patients taking this compound experience transient elevations in serum aminotransferase levels. nih.gov Marked elevations (greater than 3-fold) are less common, occurring in less than 1% of patients. nih.gov Although rare, there have been convincing cases of clinically apparent liver injury with jaundice, with patterns of enzyme elevations being cholestatic, hepatocellular, and mixed. nih.gov There have also been reports of fatal acute liver failure associated with this compound. nih.govresearchgate.netmedigraphic.com

Metabolomic studies in healthy volunteers have identified correlations between this compound's pharmacokinetic parameters and metabolites involved in pathways such as cholesterol biosynthesis, bile salts, and riboflavin, which are linked to liver function parameters. mdpi.com For instance, this compound abundance showed a negative correlation with serum oxaloacetic transaminase (TGO), and its metabolite, this compound acyl glucuronide, correlated with serum bilirubin (B190676) levels. mdpi.com

Hematological Parameter Changes and Related Research

This compound has been associated with certain hematological changes. drugs.com

A case of severe, Coombs-positive immune hemolytic anemia has been reported in a patient taking this compound, with the sensitivity attributed to the glucuronide metabolites of the drug. nih.gov Other reported hematological adverse effects that are probably causally related to this compound, though occurring in less than 1% of patients, include ecchymosis, anemia, thrombocytopenia, increased bleeding time, agranulocytosis, hemolytic anemia, aplastic anemia, leukopenia, neutropenia, and pancytopenia. drugs.com

Metabolomic profiling has also suggested a link between this compound and hematological parameters through the influence on certain metabolic pathways. mdpi.com

Reported Hematological Adverse Effects of this compound (Incidence <1%)
Adverse Effect
Ecchymosis
Anemia
Thrombocytopenia
Increased Bleeding Time
Agranulocytosis
Hemolytic Anemia
Aplastic Anemia
Leukopenia
Neutropenia
Pancytopenia

Drug Drug Interactions: Mechanisms and Research Implications for Etodolac

Pharmacokinetic Interactions Involving Etodolac

Pharmacokinetic interactions involve changes in the absorption, distribution, metabolism, or excretion of a drug due to the presence of another drug. This compound can influence these processes for various therapeutic agents.

Influence on Cytochrome P450 (CYP) Mediated Drug Metabolism

The cytochrome P450 (CYP) enzyme system plays a pivotal role in the metabolism of many therapeutic drugs in the liver. Research indicates that this compound generally exhibits minimal influence on the activity of several major human CYP isoforms. Studies examining concentrations ranging from 10 to 50 µmol/L showed little effect on CYP1A2, CYP2A6, CYP2B6, CYP2C19, CYP2D6, CYP2E1, and CYP3A4 activities. thieme-connect.comthieme-connect.com

However, this compound has been identified as a weak inhibitor of CYP2C9, with an estimated inhibition constant (Ki) value of 64 µmol/L. thieme-connect.comthieme-connect.com Despite this in vitro finding, the predicted in vivo drug interaction with CYP2C9 substrates is considered unlikely to be clinically significant based on the [I]/([I] + Ki) value, which was calculated to be almost 1. thieme-connect.comthieme-connect.com

It is important to note that this compound itself is metabolized by the cytochrome P450 enzyme system, primarily through the CYP3A4 and CYP2C9 isoforms. ontosight.ai Specifically, the R-enantiomer of this compound demonstrates a higher affinity for the P450 enzymes responsible for its hydroxylation compared to the S-enantiomer. CYP2C9 has shown the greatest activity in the hydroxylation of R-etodolac, and its activity can be inhibited by sulfaphenazole, a known CYP2C9 inhibitor, and anti-CYP2C9 antibodies. tandfonline.com

Table 1: Influence of this compound on Key Cytochrome P450 Isoforms

CYP IsoformThis compound's Effect (10-50 µmol/L)Ki Value (if applicable)Clinical Significance (Predicted)
CYP1A2Little effectN/ANot likely significant
CYP2A6Little effectN/ANot likely significant
CYP2B6Little effectN/ANot likely significant
CYP2C9Weak inhibitor64 µmol/LNot likely significant
CYP2C19Little effectN/ANot likely significant
CYP2D6Little effectN/ANot likely significant
CYP2E1Little effectN/ANot likely significant
CYP3A4Little effectN/ANot likely significant

Alterations in Renal Drug Excretion and Clearance Pathways

This compound and its metabolites are predominantly eliminated via the kidneys. hres.ca As an NSAID, this compound can significantly impact the renal excretion and clearance pathways of various co-administered drugs, primarily through its effects on renal prostaglandins (B1171923).

This compound, similar to other NSAIDs, can reduce the excretion rate of numerous drugs, potentially leading to increased systemic exposure and higher serum levels of these agents. Examples include amikacin, aztreonam, baclofen, ampicillin, amrinone, azathioprine, azelaic acid, alprazolam, allopurinol, baricitinib, ancestim, and aldesleukin. drugbank.com

A notable interaction occurs with drugs like cyclosporine, digoxin, and methotrexate (B535133). This compound, by inhibiting renal prostaglandin (B15479496) synthesis, can alter the elimination of these drugs, resulting in elevated serum levels and increased potential for toxicity. hres.carxlist.comdrugs.comnih.gove-lactancia.orgmedicinenet.comfda.gov Specifically, the nephrotoxicity associated with cyclosporine may be enhanced when co-administered with this compound. hres.carxlist.comdrugs.comnih.gove-lactancia.orgmedicinenet.com Furthermore, NSAIDs have been reported to competitively inhibit the accumulation of methotrexate in rabbit kidney slices, suggesting a mechanism by which this compound could enhance methotrexate toxicity. rxlist.comdrugs.commedicinenet.comdrugs.com

This compound can also reduce the natriuretic (salt-excreting) effect of loop diuretics like furosemide (B1674285) and thiazide diuretics (e.g., hydrochlorothiazide). This reduction is attributed to the inhibition of renal prostaglandin synthesis by this compound, which plays a role in maintaining renal blood flow and sodium excretion. hres.carxlist.comdrugs.comnih.gove-lactancia.orgdrugs.comhres.cavin.comnih.gov

Moreover, NSAIDs, including this compound, can cause a dose-dependent reduction in prostaglandin formation and renal blood flow. This can precipitate overt renal decompensation, particularly in susceptible patient populations such as those with pre-existing impaired renal function, heart failure, liver dysfunction, individuals receiving diuretics and ACE inhibitors, and elderly patients. drugs.comnih.govnih.govdrugs.com While this compound's renal clearance has been observed to be unchanged in patients with mild-to-moderate renal failure (creatinine clearance 37 to 88 mL/min), and no significant differences in total and free this compound disposition were noted in these patients, caution is advised as this compound may still further decrease renal function in some individuals. rxlist.comdrugs.comfda.govwikidoc.org Additionally, NSAID use can lead to increases in serum potassium concentration, including hyperkalemia, even in patients without renal impairment, a phenomenon attributed to a hyporeninemic-hypoaldosteronism state. drugs.com

Table 2: this compound's Influence on Renal Excretion and Clearance of Co-administered Drugs

Co-administered Drug Class/DrugMechanism of Interaction (this compound)Outcome of Interaction
Cyclosporine, Digoxin, MethotrexateInhibition of renal prostaglandin synthesis, competitive inhibition of tubular accumulation (methotrexate)Elevated serum levels, increased toxicity (especially nephrotoxicity with cyclosporine) hres.carxlist.comdrugs.comnih.gove-lactancia.orgmedicinenet.comfda.govdrugs.com
Loop and Thiazide Diuretics (e.g., Furosemide, Hydrochlorothiazide)Inhibition of renal prostaglandin synthesisReduced natriuretic effect, potential for fluid retention and diminished diuretic efficacy hres.carxlist.comdrugs.comnih.gove-lactancia.orgdrugs.comhres.cavin.comnih.gov
Various Drugs (e.g., Amikacin, Aztreonam, Baclofen, Ampicillin)Decreased excretion rate (general)Higher serum levels of co-administered drug drugbank.com

Plasma Protein Binding Displacement Interactions

This compound is highly bound to plasma proteins, primarily human serum albumin (HSA), with more than 99% of the drug circulating in a bound state. ontosight.aiwikidoc.org This high protein binding capacity raises the potential for displacement interactions with other highly protein-bound drugs.

When this compound is co-administered with aspirin (B1665792) (acetylsalicylic acid), its protein binding is reduced. However, the clearance of free this compound remains unaltered. The clinical significance of this specific pharmacokinetic alteration is not fully understood, but concurrent administration of this compound and aspirin is generally not recommended due to the potential for increased adverse effects. medex.com.bdhres.carxlist.comdrugs.comnih.gove-lactancia.orgmedicinenet.comfda.govhres.carxlist.comdrugs.com

Studies investigating the co-administration of warfarin (B611796) and this compound have shown that this compound can reduce the protein binding of warfarin. Despite this, there was no observed change in the clearance of free warfarin. Furthermore, short-term pharmacokinetic studies indicated no significant difference in the pharmacodynamic effect of warfarin, as measured by prothrombin time, when administered alone versus with this compound. drugs.come-lactancia.orgmedicinenet.comhres.caresearchgate.net While the direct displacement of warfarin from protein binding sites by this compound may occur, the clinical relevance of protein binding displacement in the interaction between warfarin and NSAIDs has been considered overstated, though it might be more significant with high NSAID concentrations in patients with slow warfarin elimination, such as those with severe heart failure or impaired liver function. researchgate.net Nevertheless, the synergistic effect of warfarin and NSAIDs on gastrointestinal bleeding remains a critical concern. drugs.commedicinenet.comresearchgate.net

In vitro studies using peak serum concentrations at therapeutic doses have demonstrated that the free fraction of this compound is not significantly altered by co-administration with several other drugs, including ibuprofen (B1674241), acetaminophen (B1664979), phenytoin, probenecid, indomethacin (B1671933), chlorpropamide, glyburide, naproxen (B1676952), glipizide, or piroxicam. hres.ca

Research on the stereoselective binding of this compound enantiomers to HSA reveals that (S)-etodolac binds more strongly than (R)-etodolac. researchgate.netnih.gov Displacement of one enantiomer by its antipode was observed at high concentrations of the competitor, with a more pronounced effect on the (S)-form. researchgate.netnih.gov Both (R)- and (S)-etodolac primarily interact with site II of HSA, with the (R)-isomer also binding to site I under physiological conditions. nih.govnih.gov The binding of both enantiomers can be decreased by the presence of chloride ions and increasing pH (5.5-9). researchgate.netnih.gov Interestingly, the addition of certain fatty acids (oleic, palmitic, or stearic acid) can increase the binding of (R)-etodolac while decreasing that of its antipode. nih.gov

Pharmacodynamic Interactions with Co-administered Therapeutic Agents

Pharmacodynamic interactions occur when the pharmacological effects of one drug are altered by the presence of another, often through synergistic or antagonistic mechanisms at the receptor or physiological level.

Interactions with Anticoagulants and Antiplatelet Agents

This compound, as an NSAID, reversibly inhibits platelet adhesion and aggregation, which can prolong bleeding time in some patients. drugs.com This antiplatelet effect contributes to significant pharmacodynamic interactions with anticoagulants and other antiplatelet agents.

Concomitant use of this compound with anticoagulants, such as warfarin, acenocoumarol, apixaban, alteplase, argatroban, and bemiparin, substantially increases the risk of bleeding and hemorrhage. drugbank.comdrugs.commedicinenet.comresearchgate.netmedscape.compatsnap.compdr.net The combined effect of warfarin and NSAIDs on gastrointestinal (GI) bleeding is synergistic, meaning the risk of serious GI bleeding is higher when both drugs are used together than with either drug alone. drugs.commedicinenet.comresearchgate.net

The co-administration of this compound with aspirin (acetylsalicylic acid) is generally not recommended. This is due to the potential for increased adverse effects, including a heightened risk of serious GI toxicity (inflammation, bleeding, ulceration, and perforation) and increased anticoagulation. medex.com.bdhres.carxlist.comdrugs.comnih.gove-lactancia.orgmedicinenet.comhres.carxlist.comdrugs.compdr.netdrugbank.com Both aspirin and this compound can also increase serum potassium levels. medscape.com

Furthermore, the concurrent use of this compound with other NSAIDs, including COX-2 inhibitors (e.g., ibuprofen, meloxicam, ketorolac), should generally be avoided. This is due to the additive risk of serious NSAID-related toxicities, particularly GI bleeding, perforation, or peptic ulcers. medscape.compdr.net

Other agents that can interact with this compound to increase bleeding risk include sertraline (B1200038) (a selective serotonin (B10506) reuptake inhibitor, SSRI), which increases the risk of upper GI bleeding, and certain herbal supplements like saw palmetto and Siberian ginseng, which may enhance anticoagulation. medscape.com

Table 3: Pharmacodynamic Interactions with Anticoagulants and Antiplatelet Agents

Co-administered Drug Class/DrugMechanism of Interaction (this compound)Outcome of Interaction
Anticoagulants (e.g., Warfarin, Apixaban)Additive antiplatelet effect, synergistic GI bleeding riskIncreased risk of bleeding and hemorrhage drugbank.comdrugs.commedicinenet.comresearchgate.netmedscape.compatsnap.compdr.net
Antiplatelet Agents (e.g., Aspirin)Additive antiplatelet effect, increased GI toxicityIncreased risk of bleeding, GI inflammation, ulceration, and perforation medex.com.bdhres.carxlist.comdrugs.comnih.gove-lactancia.orgmedicinenet.comhres.carxlist.comdrugs.compdr.netdrugbank.com
Other NSAIDs (e.g., Ibuprofen, Meloxicam)Additive NSAID toxicitiesIncreased risk of GI bleeding, perforation, peptic ulcers medscape.compdr.net

Interactions with Antihypertensive Medications, including ACE Inhibitors

NSAIDs, including this compound, can interfere with the efficacy of various antihypertensive medications, a significant concern in managing blood pressure.

This compound may diminish the antihypertensive effects of Angiotensin-Converting Enzyme (ACE) inhibitors (e.g., captopril, enalapril, lisinopril, benazepril, fosinopril, perindopril, quinapril, ramipril, moexipril, azilsartan (B1666440) medoxomil) and Angiotensin II Receptor Blockers (ARBs) (e.g., losartan, candesartan). medex.com.bddrugbank.comrxlist.comdrugs.comnih.gove-lactancia.orgdrugs.comvin.comnih.govrxlist.commedscape.compatsnap.comdrugs.comdrugs.com The primary mechanism for this antagonism is the NSAID-induced inhibition of renal prostaglandin synthesis. Prostaglandins play a crucial role in maintaining renal blood flow and mediating vasodilation. By reducing their synthesis, this compound can lead to unopposed pressor activity, potentially resulting in elevated blood pressure. rxlist.comdrugs.comnih.gove-lactancia.orgdrugs.comvin.comnih.govmedscape.comdrugs.com Additionally, NSAIDs can cause fluid retention and edema, which further contributes to increased blood pressure. drugs.comnih.govdrugs.com

The concomitant use of NSAIDs and ACE inhibitors or ARBs also carries a risk of deteriorating renal function. This is particularly true for elderly patients, those who are volume-depleted (e.g., due to diuretic therapy), or individuals with pre-existing compromised renal function. Acute renal failure can occur, though these effects are typically reversible upon discontinuation of the NSAID. drugs.comnih.govdrugs.comnih.govdrugs.commedscape.comdrugs.com ACE inhibitors can further worsen renal function by blocking angiotensin II-mediated efferent arteriolar vasoconstriction, thereby decreasing glomerular filtration. drugs.com

Beyond ACE inhibitors and ARBs, this compound can also reduce the antihypertensive effect of beta-blockers (e.g., propranolol (B1214883), acebutolol, alprenolol). hres.cadrugbank.come-lactancia.orgpdr.net The effects of aliskiren, a direct renin inhibitor, may also be decreased by this compound, increasing the risk of renal impairment in susceptible patients. medscape.com Furthermore, co-administration with amphetamine may increase the risk or severity of hypertension. drugbank.com

Table 4: Pharmacodynamic Interactions with Antihypertensive Medications

Co-administered Drug Class/DrugMechanism of Interaction (this compound)Outcome of Interaction
ACE Inhibitors (e.g., Captopril, Enalapril)Inhibition of renal prostaglandin synthesis, fluid retentionDiminished antihypertensive effect, potential for increased blood pressure, increased risk of renal dysfunction medex.com.bddrugbank.comrxlist.comdrugs.comnih.gove-lactancia.orgdrugs.comvin.comnih.govrxlist.commedscape.compatsnap.comdrugs.comdrugs.com
Angiotensin II Receptor Blockers (ARBs) (e.g., Losartan, Candesartan)Inhibition of renal prostaglandin synthesis, fluid retentionDiminished antihypertensive effect, potential for increased blood pressure, increased risk of renal dysfunction drugbank.comdrugs.comnih.govpatsnap.com
Beta-blockers (e.g., Propranolol, Acebutolol)Reduced prostaglandin synthesisDiminished antihypertensive effect hres.cadrugbank.come-lactancia.orgpdr.net
Diuretics (e.g., Furosemide, Hydrochlorothiazide)Inhibition of renal prostaglandin synthesisReduced natriuretic effect, potential for fluid retention and diminished diuretic efficacy hres.carxlist.comdrugs.comnih.gove-lactancia.orgdrugs.comhres.cavin.comnih.gov

Interactions with Diuretics and Effects on Electrolyte Balance

The coadministration of this compound with diuretics, such as furosemide and thiazides, can lead to significant drug interactions, primarily affecting renal function and electrolyte balance. NSAIDs, including this compound, have been observed to diminish the natriuretic (sodium-excreting) effect of loop diuretics like furosemide and thiazide diuretics nih.gov. This interaction is largely attributed to the NSAID's inhibition of renal prostaglandin synthesis, which can result in decreased renal blood flow and, consequently, a reduction in the diuretic's efficacy nih.govmedscape.com.

Clinical observations and postmarketing reports indicate that this interaction may lead to a loss of blood pressure control in some patients, despite this compound showing no apparent pharmacokinetic interaction when co-administered with furosemide or hydrochlorothiazide (B1673439) nih.gov. Therefore, close monitoring for signs of renal insufficiency or failure is recommended during concomitant therapy, along with ensuring the continued efficacy of the diuretic nih.gov. Furthermore, NSAIDs can also contribute to an increase in serum potassium levels when coadministered with certain diuretics, such as candesartan (B1668252) medscape.com.

Lithium Interaction Mechanisms and Clinical Relevance

Coadministration of nonsteroidal anti-inflammatory drugs (NSAIDs) with lithium can elevate serum lithium levels, potentially leading to lithium toxicity drugs.comfda.gov. The primary mechanism underlying this interaction is believed to be the inhibition of renal prostaglandin synthesis by NSAIDs, which subsequently reduces renal blood flow and impairs lithium excretion drugs.com.

While various NSAIDs, such as indomethacin, have been reported to significantly increase serum lithium levels (up to 58%), pharmacokinetic studies specifically involving this compound have yielded inconsistent results, with some research indicating no significant effects on lithium levels drugs.com. Despite these inconsistencies, the narrow therapeutic index of lithium necessitates caution when it is coadministered with NSAIDs. This is particularly critical for elderly patients or individuals with pre-existing risk factors such as renal impairment, congestive heart failure, or dehydration drugs.com. Therefore, careful monitoring for clinical signs of lithium toxicity, along with regular assessment of serum lithium levels and renal function, is strongly advised during concomitant treatment drugs.comfda.gov.

Methotrexate Interaction Mechanisms and Toxicity Implications

The concurrent administration of this compound, like other NSAIDs, with methotrexate can lead to increased plasma concentrations and heightened toxicity of methotrexate fda.govdrugs.com. The principal mechanism for this interaction involves the inhibition of the renal elimination of methotrexate and its metabolite, 7-hydroxymethotrexate, by NSAIDs drugs.com. Additionally, the displacement of methotrexate from serum albumin binding sites by certain NSAIDs may contribute as a secondary mechanism drugs.com.

Concomitant use of methotrexate with NSAIDs has been linked to severe and, in some cases, fatal adverse effects, including bone marrow suppression, aplastic anemia, gastrointestinal toxicity, and nephrotoxicity drugs.com. The risk of such severe outcomes is particularly elevated in patients receiving high dosages of methotrexate and those with pre-existing renal impairment drugs.com. Even at low, weekly doses of methotrexate, there have been reports of serious toxicities, such as stomatitis, pneumonitis, and bone marrow toxicity, when combined with daily NSAID use drugs.com. Although some studies suggest that this compound may only slightly modify methotrexate pharmacokinetics without immediate clinical toxicity, general caution is paramount fda.govdrugs.comnih.gov. It is generally recommended to avoid administering NSAIDs prior to or concurrently with high doses of methotrexate drugs.com.

Synergistic and Antagonistic Effects in Combination Therapies

This compound has been investigated in various combination therapies, revealing a spectrum of synergistic and antagonistic interactions that can influence therapeutic outcomes.

This compound and Colchicine (B1669291)

Research in experimental animal models has demonstrated a synergistic anti-inflammatory effect when this compound is combined with colchicine. A study involving carrageenan-induced rat-paw edema showed that a high-dose combination of this compound (46 mg/kg) and colchicine (0.23 mg/kg) achieved an 85.29% inhibition of edema, which was significantly higher than the effect of either drug administered alone. Similarly, a low-dose combination (this compound 23 mg/kg and colchicine 0.11 mg/kg) resulted in an 82.35% inhibition researchgate.net. While one source suggests that this compound may decrease the excretion rate of colchicine, potentially leading to higher serum levels of colchicine, further detailed research on the pharmacokinetic and pharmacodynamic implications of this specific interaction is ongoing drugbank.com.

Table 1: Anti-inflammatory Activity of this compound and Colchicine Combination in Rats researchgate.net

Combination Dose (this compound + Colchicine)Inhibition of Carrageenan-Induced Rat-Paw Edema (%)
High Dose (46 mg/kg + 0.23 mg/kg)85.29
Low Dose (23 mg/kg + 0.11 mg/kg)82.35

Other Combination Therapies

This compound has also been explored in combination with other agents, particularly in oncology and neurodegenerative research, demonstrating diverse interaction profiles:

This compound and 5-Fluorouracil (5-FU): In studies involving head and neck cancer cells (UM-SCC-23), the combination of this compound and 5-FU exhibited a synergistic cytotoxic effect. This synergy was notable even at this compound concentrations that, when administered alone, showed no antitumor activity. The proposed mechanism for this synergistic effect is this compound's ability to inhibit the upregulation of thymidylate synthase (TS) in 5-FU-resistant cells, an enzyme critical for 5-FU resistance iiarjournals.org.

This compound and α-Tocopherol: In models of Alzheimer's disease, combined therapy with this compound and α-tocopherol significantly reduced amyloid-beta (Aβ)-related pathology. The nature of their interaction varied depending on the biomarker: the combination showed synergistic effects on COX-2 levels, additive effects on several markers including tight junction proteins, GFAP, nitrate, SOD, APP, sAPPβ, sAPPα, and SNAP25, and antagonistic effects on others such as IgG extravasation, amyloid load, transport proteins, carbonyl, and PSD95. This compound primarily addressed neuroinflammation, while α-tocopherol focused on reducing oxidative stress, with their combination enhancing these respective pathways nih.gov.

This compound and Propranolol: Preclinical studies investigating breast cancer metastasis have shown synergistic effects when this compound (a COX-2 inhibitor) is combined with propranolol (a beta-adrenergic antagonist) for perioperative blockade. This combination effectively reduced metastatic biomarkers. The synergy is hypothesized to stem from the concurrent elevation of catecholamines and prostaglandins during the perioperative period, both of which can promote metastasis through converging signaling pathways, such as the cAMP-Protein Kinase A system nih.govecancer.org.

This compound Eutectics (with Paracetamol or Propranolol Hydrochloride): Novel drug-drug eutectics, specifically this compound with paracetamol (EP) and this compound with propranolol hydrochloride (EPHC), have been developed to enhance pharmaceutical properties and therapeutic effects. In cell culture studies, EP successfully reduced inflammatory mediators like TNF-α, COX-2, and IL-6. EPHC demonstrated enhanced cytotoxic effects with a synergistic combination index. These eutectic mixtures also exhibited significantly improved dissolution rates (6 to 9-fold enhancement in % dissolution efficiency at 1 minute) and increased hardness compared to plain this compound researchgate.net.

Table 2: Effects of this compound Eutectics on Pharmaceutical Properties and Biological Markers researchgate.net

Eutectic CombinationEffect on Inflammatory Mediators (e.g., TNF-α, COX-2, IL-6)Cytotoxic EffectsHardness Improvement (at 10 MPa vs. plain this compound)Dissolution Efficiency (at 1 min vs. plain drug)
This compound + Paracetamol (EP)ReducedNot specified~5-fold6 to 9-fold enhancement
This compound + Propranolol HCl (EPHC)Not specifiedEnhanced (synergistic CI)~3-fold6 to 9-fold enhancement

Advanced Research Methodologies and Translational Studies of Etodolac

In Silico Approaches and Computational Modeling in Etodolac Research

Computational modeling and in silico approaches have become indispensable tools in modern drug discovery and development, offering cost-effective and efficient means to predict drug-target interactions and optimize molecular structures. For this compound, these methodologies provide crucial insights into its binding mechanisms and potential therapeutic avenues.

Molecular Docking Studies for Receptor Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, thereby estimating its binding affinity. For this compound, a known preferential COX-2 inhibitor with 179-fold selectivity over COX-1, docking studies are critical for understanding its interaction with these key enzymes nih.gov. Research has shown that this compound exhibits a docking score of -7.0 kcal/mol with the COX-1 receptor. Furthermore, analogues derived from this compound, such as a synthesized isochromen-1-one analogue, have demonstrated even stronger binding affinities, with a docking score of -8.2 kcal/mol to the COX-1 receptor, surpassing this compound itself and other standard NSAIDs like aceclofenac (B1665411) and diclofenac (B195802).

Beyond COX enzymes, molecular docking has explored this compound's interactions with other biological targets. For instance, studies have investigated the binding of this compound with penicillin-binding protein (PBP) targets (PBP1A, PBP2X, PBP2B, and PBP3), revealing uniform binding affinities and low inhibition constants (<50 μM). This suggests a potential for this compound in augmenting treatments against bacterial infections, such as pneumococcal meningitis. Additionally, molecular docking has been employed to analyze the possible interactions between this compound and phospholipids, specifically with phosphatidylcholine transfer protein, to understand drug-phospholipid complex formation. Stereoselective binding of this compound enantiomers (R- and S-etodolac) to Frizzled (Fzd) receptors (Fzd 8, 4, and 7) has also been explored, indicating that S-etodolac binds slightly better to Fzd 8 than R-etodolac, while R-etodolac shows a slightly better affinity for Fzd 7, and both enantiomers exhibit comparable binding to Fzd 4.

Table 1: Representative Molecular Docking Binding Affinities for this compound and Analogues

Compound / TargetDocking Score (kcal/mol)Reference
This compound / COX-1-7.0
This compound Analogue (Compound 5) / COX-1-8.2

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are computational techniques that establish mathematical relationships between the chemical structure of compounds and their biological activities. These models are crucial for identifying key structural features responsible for a compound's activity, guiding lead optimization, and facilitating the virtual screening of large chemical libraries to discover new active compounds. While specific QSAR and pharmacophore models directly developed for this compound's COX-inhibitory activity were not detailed, these methodologies are broadly applied in the design and optimization of COX-2 inhibitors and in the development of novel drug delivery systems involving this compound. The application of QSAR and pharmacophore modeling can predict the biological activity of new compounds, thereby reducing the time and expense associated with experimental testing.

Computational Simulations for Drug-Target Dynamics

Furthermore, molecular simulation studies have been employed to investigate the formation and stability of inclusion complexes involving this compound with excipients like hydroxypropyl-beta-cyclodextrin (HPβCD) and auxiliary agents such as L-arginine. These simulations confirmed the formation of more stable ternary complexes, which can significantly augment the solubility and dissolution properties of this compound. The integration of MD simulations with other computational tools like molecular docking and QSAR is recognized as a powerful strategy for predicting drug activity and efficiently designing new drug candidates.

Preclinical In Vitro and In Vivo Model Development and Validation for this compound Efficacy and Safety

Preclinical studies, utilizing both in vitro (cell-based) and in vivo (animal) models, are fundamental for evaluating the efficacy and validating the therapeutic potential of this compound before clinical translation. These models are meticulously developed and validated to mimic human disease conditions and provide robust data on drug performance. This compound has consistently demonstrated anti-inflammatory, analgesic, and antipyretic properties across various animal models.

In Vitro Models: In vitro studies offer controlled environments for investigating specific cellular and molecular pathways. Research on human chondrocytes has shown that this compound can preserve collagen phenotype while effectively inhibiting prostaglandin (B15479496) E2 (PGE2) biosynthesis. It maintained type II collagen synthesis and partially mitigated the effects of interleukin-1 (IL-1), indicating its chondroprotective potential. The anti-inflammatory activity of this compound and its synthesized analogues has also been assessed in vitro using methods such as membrane stabilization and proteinase inhibitory activity tests, demonstrating comparable efficacy. Beyond inflammation, this compound has exhibited antitumor effects in human bladder cancer cells in vitro.

In Vivo Models: Animal models are crucial for assessing drug efficacy within a complex physiological system. This compound has shown significant anti-inflammatory properties in rats with established Freund's adjuvant-induced arthritis, with an oral dose of 0.5 mg/kg producing a therapeutic effect in one-third of treated rats, and 5 mg/kg producing an effect in all treated rats. The median effective dose (ED50) was determined to be 0.7 ± 0.13 mg/kg.

Innovative delivery systems for this compound have also been validated in vivo. For instance, intranasal nanostructured lipid carriers (NLCs) loaded with this compound demonstrated significant efficacy in acetic acid-induced writhing and light/dark box models, indicating enhanced bioavailability and brain targeting. Similarly, this compound loaded in hyaluronic acid phosalosomal gel exhibited superior anti-oedemic and anti-nociception potential in in vivo studies for localized skin disorders. The carrageenan-induced paw edema model in rats is a widely used in vivo model for evaluating anti-inflammatory activity. This compound nanoemulsions, for example, showed enhanced edema inhibition in this model, with observed inhibitions of 13.4%, 36.5%, and 50.65% at 6, 8, and 24 hours, respectively. Furthermore, transfersomal gel formulations of this compound have demonstrated maximum edema inhibition compared to marketed formulations and plain gels in in vivo studies for rheumatoid arthritis. In breast cancer research, in vivo exposure to this compound was associated with reduced cyclin D1 protein levels and increased COX-2 gene expression, highlighting its potential in targeting cyclin D1 pathways.

Innovative Drug Delivery Systems Research for this compound

Research into innovative drug delivery systems for this compound aims to overcome challenges such as its relatively short half-life and pH-dependent solubility, thereby improving its therapeutic efficacy, reducing dosing frequency, and enhancing patient compliance. Controlled release formulations are a key focus in this area.

Design and Evaluation of Microsphere Formulations for Controlled Release

Microsphere formulations, which are polymeric delivery systems composed of porous microspheres, are designed to provide controlled and sustained release of drugs. This approach can lead to improved bioavailability and targeted drug delivery.

Design: The design of this compound-loaded microspheres often involves various preparation methods and polymeric materials. Mucoadhesive microspheres of this compound have been successfully prepared using the non-aqueous solvent evaporation method, incorporating polymers such as Carbopol 974P, HPMC K100M, and HPMC K4M. Another common approach involves the preparation of microsponges using the quasi-emulsion solvent diffusion method, with polymers like Ethyl cellulose (B213188) and Eudragit RS 100. The optimization of formulation components, including polymer ratios and stirring speeds, is systematically conducted using design of experiments methodologies, such as Central Composite Design, to achieve desired physical characteristics and release profiles.

Evaluation: Comprehensive evaluation of this compound microsphere formulations includes assessing various physical and pharmaceutical properties:

Particle Size and Morphology: Optimized formulations typically exhibit uniform particle sizes and porous structures. For instance, nanostructured lipid carriers (NLCs) had a particle size of 79.74 ± 1.37 nm, a proniosomal gel showed an average vesicle size of 211.9 nm, and nanoemulsions had a droplet size of 163.5 nm. Transfersomes showed particle sizes ranging from 222 to 421 nm. Surface morphology is often examined using techniques like scanning electron microscopy (SEM).

Entrapment Efficiency (EE%): This parameter indicates the amount of drug successfully encapsulated within the microspheres. High entrapment efficiencies have been reported, such as 68.16 ± 1.06% for optimized NLCs, 74.12% for proniosomal gels, and a range of 54.15% to 80.25% for transfersomes. Microsponges using ethyl cellulose showed entrapment efficiencies ranging from 62.2% to 95%.

In Vitro Drug Release: This is a critical evaluation to determine the drug's release profile over time. Mucoadhesive microspheres of this compound demonstrated a sustained release, with 90.94% to 92.11% of the drug released over 10 hours, following zero-order release kinetics. Microsponges showed modified release rates, with some ethyl cellulose formulations achieving 99.3% drug release within 8 hours. Proniosomal gels extended this compound release for up to 24 hours (71.86% to 97.16%), and nanoemulsions exhibited a sustained release profile following non-Fickian drug transport.

Other Parameters: Additional evaluation parameters include polydispersity index (PDI) for particle size distribution, zeta potential for formulation stability, degree of swelling, drug content, and stability studies under various conditions. Ex vivo permeation studies are also conducted to assess drug penetration through biological membranes.

Table 2: Representative Evaluation Parameters for this compound Innovative Delivery Systems

Formulation TypeKey ParameterValue / RangeReference
NLCsParticle Size79.74 ± 1.37 nm
Entrapment Efficiency68.16 ± 1.06%
Mucoadhesive MicrospheresDrug Release (10h)90.94% - 92.11% (Zero-order kinetics)
Proniosomal GelEncapsulation Efficiency74.12% - 90.85%
Drug Release (24h)71.86% - 97.16%
NanoemulsionsDroplet Size163.5 nm
TransfersomesEntrapment Efficiency54.15% - 80.25%

Development of Phospholipid Complex-Loaded Films for Enhanced Transdermal Permeation

Recent advancements in drug delivery systems for this compound include the development of phospholipid complex-loaded films designed to enhance transdermal permeation and improve anti-inflammatory effects mdpi.comnih.gov. An this compound–phospholipid complex was successfully prepared using the solvent evaporation method mdpi.comnih.govresearchgate.net. Characterization studies, including Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), Fourier-Transform Infrared Spectroscopy (FTIR), and Proton Nuclear Magnetic Resonance (¹H-NMR) studies, confirmed the formation of the complex and indicated a conversion of the crystalline drug to an amorphous form mdpi.comnih.gov. An optimized stoichiometric ratio of 1:1 (drug–phospholipid) was identified for the complex mdpi.comnih.gov.

The developed complex was subsequently incorporated into polymeric films, and systematic optimization was performed using a central composite design with a response surface methodological approach mdpi.comnih.govmdpi.com. The optimized formulation demonstrated improved diffusion and permeation across the skin in vitro mdpi.comnih.gov. Furthermore, in vivo studies revealed an enhanced anti-inflammatory potential of these films when compared to the un-complexed drug mdpi.comnih.gov.

Key characteristics of the optimized this compound–phospholipid complex-loaded films are summarized in the table below:

ParameterValueUnit
Swelling Index60.14 ± 1.01%
Contact Angle31.6 ± 0.03Degrees
Tensile Strength2.44 ± 0.39 kg/cm ²
Water Vapour Transmission Rate15.38g/hm²

Data Source: mdpi.comnih.gov

Integration of Nanotherapeutic Strategies and Artificial Neural Network (ANN) Approaches for Optimized Delivery

The integration of nanotherapeutic strategies with Artificial Neural Network (ANN) techniques represents a promising avenue for optimizing and personalizing the topical delivery of this compound tandfonline.comfigshare.comresearchgate.netnih.gov. Nanotechnology offers solutions to overcome inherent limitations of this compound, such as enhancing solubility and improving skin penetration mdpi.com.

Various nanotherapeutic approaches have been explored for this compound delivery:

Nanoemulsions: These systems have shown promise in enhancing topical drug delivery and suppressing edema tandfonline.comfigshare.commdpi.com. The preparation of this compound nanoemulsions can be achieved through methods like high shear homogenization and ultrasonication, with formulation components optimized using design of experiments (DoE) methodology researchgate.netmdpi.com.

Niosomal Gels: Topical niosomal this compound gels have demonstrated superior anti-inflammatory activity and better skin permeation compared to plain gels and niosomal suspensions tandfonline.comfigshare.comresearchgate.net.

Nanostructured Lipid Carriers (NLC): this compound-containing NLCs have been prepared using melt-emulsification and ultrasonication techniques, offering non-toxic and biocompatible carriers that can enhance drug solubility and stability researchgate.net.

Ionic Liquids: The addition of lidocaine (B1675312) to this compound ionic liquid has been shown to augment permeation efficiency tandfonline.comfigshare.com.

The application of Artificial Neural Networks (ANNs) in conjunction with nanotechnology is emerging as a strategy to optimize and personalize topical this compound delivery tandfonline.comfigshare.comresearchgate.netnih.gov. Predictive modeling tools like ANNs, when combined with Design of Experiments (DoE), provide a robust framework for advancing drug delivery systems aip.org. This integration aims to guide a new era of osteoarthritis treatment by optimizing topical this compound delivery tandfonline.comfigshare.comresearchgate.netnih.gov.

Drug Repurposing and Exploration of Novel Therapeutic Applications

Beyond its primary anti-inflammatory applications, this compound is being investigated for novel therapeutic uses, including its potential in anti-cancer therapy and as an antimicrobial or adjuvant agent.

Anti-cancer Activity Investigations of this compound Enantiomers and Derivatives

This compound, despite being a COX-2 inhibitor, exhibits anti-carcinogenic effects through both COX-2 dependent and independent mechanisms researchgate.netnih.govmdpi.com. It has been shown to induce apoptosis by activating caspases, including caspase-8, -9, and -3, in human malignant rhabdoid tumor cells spandidos-publications.com. This compound inhibits peroxisome proliferator-activated receptors (PPAR) and nuclear factor kappa-light-chain-enhancer of activated B cells (NFkB) pathways researchgate.netnih.govmdpi.com. Furthermore, it inhibits retinoid X receptor (RXRα), thereby initiating apoptosis in cancer cells that highly express the PPARγ/RXRα nuclear receptor complex researchgate.netnih.govmdpi.com. This compound also negatively regulates PPARγ function, leading to the downregulation of cyclin D1 and subsequent tumor growth inhibition nih.govmdpi.com. Studies have demonstrated its antitumor effect on prostate cancer cell lines both in vitro and in vivo nih.gov.

This compound exists as a racemic mixture of R- and S-enantiomers, which are not metabolically interconvertible wikipedia.orgresearchgate.nettandfonline.comnih.gov. The S-enantiomer is primarily responsible for the selective COX-2 inhibitory activity wikipedia.orgresearchgate.nettandfonline.comresearchgate.net. In contrast, the R-enantiomer (SDX-101) exhibits distinct anti-cancer properties, largely devoid of significant COX inhibitory activity wikipedia.orgresearchgate.netnih.govmyriad.com. R-etodolac preferentially induces apoptosis in malignant lymphocytes through a novel mechanism and has demonstrated anti-tumorigenic and cytotoxic effects in chronic lymphocytic leukemia, multiple myeloma, and prostate cancer researchgate.netnih.govmyriad.com. It is a more potent inhibitor of Wnt signaling than its S-enantiomer researchgate.net. R-etodolac binds to the retinoid X receptor (RXRα) and induces tumor-selective apoptosis researchgate.net. Its in vivo prostate cancer antitumor activity is mediated via its direct effect on the peroxisome proliferator-activated receptor-γ (PPAR-γ) and retinoid X receptor-α (RXR-α) pathways nih.gov. Moreover, R-etodolac induces apoptosis in primary multiple myeloma patient cells, including drug-resistant lines, by targeting myeloid cell leukemia-1 (Mcl-1) nih.gov.

Investigations into this compound derivatives have yielded promising anti-cancer findings:

Hydrazone and Triazole Derivatives: Hydrazone (SGK 206) and triazole (SGK 242) derivatives of this compound have shown superior efficacy in inhibiting proliferation and inducing apoptosis in prostate cancer (PC-3) and human colorectal carcinoma (HT-29) cell lines compared to this compound itself researchgate.netmdpi.com.

For PC-3 cells, the half-maximal inhibitory concentration (IC50) values were 40 µM for SGK 206 and 25 µM for SGK 242 mdpi.com.

Apoptosis induction by these derivatives was notable: SGK 206 induced 30% apoptosis at 75 µM and 54% at 100 µM, while SGK 242 induced 28% apoptosis at 25 µM and 89% at 50 µM mdpi.com.

CompoundCell LineIC50 (µM)Apoptosis at 75 µM (%)Apoptosis at 100 µM (%)
This compoundPC-3>100Not prominentNot prominent
SGK 206PC-3403054
SGK 242PC-325N/AN/A
CompoundCell LineApoptosis at 25 µM (%)Apoptosis at 50 µM (%)
SGK 242PC-32889

Data Source: mdpi.com

1,2,4-Triazole (B32235) Derivatives: A novel series of this compound 1,2,4-triazoles derivatives (4a–h) were synthesized and evaluated for their anti-cancer activity tandfonline.comtandfonline.comnih.gov. Compound 4a demonstrated significant anti-cancer activity against the Huh7 human hepatoma cell line with an IC50 value of 4.29 µM tandfonline.comtandfonline.comnih.gov. This derivative also exhibited notable inhibition against other cancer cell lines, including CNS cancer SNB-75, melanoma UACC-257, renal cancer CAKI-1, and prostate cancer PC-3 tandfonline.comtandfonline.com.

CompoundCell LineIC50 (µM)
4aHuh74.29

Data Source: tandfonline.comtandfonline.comnih.gov

1,2,3-Triazole Hybrids: A series of novel 1,2,3-triazole–this compound hybrids (6a–l) were designed and synthesized as potent anti-cancer molecules rsc.org. Compounds 6e, 6f, 6h, 6j, and 6l were identified as particularly effective anti-cancer agents against human A549 lung cancer cell lines, comparable to the marketed drug doxorubicin (B1662922) rsc.org.

Hydrazide and 4-Thiazolidinones: this compound hydrazide and new series of this compound hydrazide-hydrazones and 4-thiazolidinones were synthesized and evaluated for their cytotoxic activity against a panel of 60 human cancer cell lines by the National Cancer Institute (NCI) researchgate.net.

Assessment of Antimicrobial or Adjuvant Agent Potential

Research indicates that this compound derivatives possess attractive biological properties, including antibacterial and antimicrobial activities researchgate.net. Specifically, a new series of aryl sulfonyl 2-(1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetohydrazide derivatives (3a, 3b, and 3c) were synthesized and assessed for their in vitro antimicrobial effects against gram-negative bacteria, gram-positive bacteria, and fungi researchgate.net.

Investigation of Synergistic Therapeutic Combinations (e.g., this compound and Baicalein)

The exploration of synergistic therapeutic combinations involving this compound is an active area of research. In-silico docking studies have suggested potential synergies between this compound and baicalein (B1667712), particularly in the context of osteoarthritis management tandfonline.comfigshare.comresearchgate.netnih.govresearchgate.net. These studies considered ADAMTS-4, COX-2, MMP-3, and MMP-13 as essential therapeutic targets, indicating a multi-targeted approach for combined therapy tandfonline.comfigshare.comresearchgate.netnih.govresearchgate.net. The synergistic potential of this compound and baicalein warrants further in-depth exploration tandfonline.comfigshare.comresearchgate.netnih.govresearchgate.netsemanticscholar.org. Additionally, a study has investigated the neuroprotective effect of a combination of quercetin (B1663063) and this compound against aluminum chloride (AlCl3)-induced Alzheimer's disease in rats researchgate.net.

Emerging Concepts and Future Research Directions for Etodolac

Personalized Medicine and Pharmacogenomics in Etodolac Therapy

The variability in individual responses to this compound underscores the growing importance of personalized medicine and pharmacogenomics. Research indicates that genetic polymorphisms, particularly in enzymes such as UGT1A9 and CYP2C9, can significantly influence the pharmacokinetics and metabolism of this compound wikipedia.org. Such genetic variations, including single nucleotide polymorphisms (SNPs), are crucial determinants of inter-individual drug response nih.govwikipedia.org.

Emerging metabolomic profiling techniques offer a promising avenue for personalizing this compound therapy. By analyzing the metabolic profile of individuals before and after this compound administration, researchers can identify specific metabolites and pathways linked to drug response and the occurrence of adverse events. This approach provides a predictive assessment of drug response and adverse effects, highlighting the potential of metabolomics as a valuable tool for understanding individual variability in clinical trials and optimizing drug therapy wikipedia.orgnih.gov. Future studies are suggested to integrate these metabolomic findings with genetic factors to further refine pharmacophenotypic relationships wikipedia.org. Beyond systemic delivery, the integration of artificial neural network (ANN) techniques with nanotechnology is being explored as a strategy to optimize and personalize topical this compound delivery, aiming for enhanced therapeutic outcomes mims.com.

Advanced Pharmacovigilance Studies with Focus on Mechanistic Understanding of Adverse Events

Future pharmacovigilance efforts for this compound are shifting towards a deeper mechanistic understanding of adverse events, moving beyond mere reporting to elucidate the underlying biological processes. Metabolomic approaches are proving instrumental in this regard, offering a comprehensive view of metabolic changes following this compound administration that may explain rare adverse events wikipedia.org. Variations in metabolic profiles observed pre- and post-dose have been correlated with clinical characteristics and laboratory parameters, including hematological and liver function, providing insights into potential associations between specific metabolic pathways and unusual side effects wikipedia.orgnih.gov.

This compound, like other NSAIDs, can influence hepatic metabolism, leading to changes in enzyme levels such as serum oxaloacetic transaminase (TGO) wikipedia.org. While generally well-tolerated, prolonged or high-dose use may induce liver cell damage wikipedia.org. The precise mechanism of this compound-induced hepatotoxicity remains to be fully elucidated but is hypothesized to be an idiosyncratic reaction to an intermediate metabolite, given its extensive hepatic metabolism researchgate.net. Although severe liver impairment is rare, isolated cases of acute liver failure (ALF) linked to this compound have been reported, emphasizing the need for continued mechanistic investigation ctdbase.orgresearchgate.net. Furthermore, research has identified that phenolic metabolites of this compound can cause false-positive results for urinary bilirubin (B190676) tests, highlighting the importance of understanding drug-metabolite interactions in clinical diagnostics nih.govnih.gov.

Exploration of this compound in Rare or Atypical Inflammatory and Pain Pathologies

While this compound is predominantly indicated for common inflammatory and pain conditions such as osteoarthritis and rheumatoid arthritis, research is expanding to explore its potential utility in rare or atypical pathologies. Beyond its conventional anti-inflammatory and analgesic properties, this compound has demonstrated anti-proliferative and anti-metastasis effects in cancer studies fishersci.fi. This suggests a potential role in oncology, representing an atypical application for an NSAID.

Further exploration into novel indications includes the synthesis and biological evaluation of new this compound derivatives. For instance, novel this compound 1,2,4-triazole (B32235) derivatives have been investigated for their anti-cancer activity against various human tumor cell lines and for their inhibitory activity against the Hepatitis C virus (HCV) NS5B polymerase guidetopharmacology.org. The parent this compound molecule showed minimal inhibition of NS5B polymerase, but its derivatives exhibited notable activity, suggesting a pathway for developing new agents for viral infections guidetopharmacology.org. Molecular docking studies indicate that the 1,2,4-triazole scaffold may be optimized to generate more potent anti-NS5B analogues, broadening the therapeutic scope of this compound-based compounds guidetopharmacology.org.

Development of Next-Generation this compound Analogues with Enhanced Selectivity and Safety Profiles

The development of next-generation this compound analogues focuses on improving its pharmacological profile, including enhanced selectivity and safety. Efforts are underway to address this compound's physicochemical properties, such as its poor solubility and dissolution rate, which can lead to variable oral absorption. Research on complexation with cyclodextrins (e.g., β-, γ-, HP β-CDs, and HP γ-CDs) has shown significant improvements in solubility and dissolution rates, potentially leading to more consistent analgesic responses and improved bioavailability wikipedia.orgnih.gov.

Novel derivatives of this compound are being synthesized and evaluated for enhanced biological activities. This includes hydrazone derivatives, which have shown comparable anti-inflammatory activity to standard this compound in preclinical models uni.lu. More significantly, hydrazide-hydrazone and 4-thiazolidinone (B1220212) derivatives of this compound have been synthesized and evaluated as potential anticancer agents, exhibiting higher anti-proliferative and apoptotic effects compared to the parent compound in leukemia cells uni.lu. Furthermore, the investigation into this compound's enantiomers reveals distinct activities: while the S-form is biologically active as a COX inhibitor, the R-enantiomer, inactive against COX enzymes, has been found to inhibit beta-catenin levels in hepatoma cells nih.gov. This enantiomeric distinction opens avenues for developing new compounds with distinct mechanisms of action and potentially improved therapeutic windows. Clinically, an extended-release formulation of S-Etodolac has demonstrated favorable tolerability in osteoarthritis patients compared to diclofenac (B195802), particularly for those at increased risk of NSAID-related gastrointestinal complications, cardiovascular risk, and renal impairment, highlighting the potential for safer analogues.

Long-Term Efficacy and Safety Research in Chronic Disease Management

This compound has a well-established role in the long-term management of chronic inflammatory conditions such as osteoarthritis and rheumatoid arthritis researchgate.net. Future research continues to reinforce and expand upon its long-term efficacy and safety profile. Clinical trials have demonstrated that this compound, when used for extended periods (e.g., up to 3 years in rheumatoid arthritis patients), provides efficacy comparable to other widely used NSAIDs like ibuprofen (B1674241).

Preclinical studies are also contributing to this understanding. A 7-month study in rats with collagen-induced arthritis, a model for rheumatoid arthritis, showed that this compound significantly attenuated synovial inflammation, fibrosis, and hyperplasia fishersci.fi. Importantly, biochemical tests in these long-term animal studies indicated no obvious abnormalities, suggesting a favorable long-term safety profile for this compound fishersci.fi. Despite these promising findings, further research is crucial to evaluate changes in the metabolic profile after long-term use of this compound in human populations to fully understand its long-term associations and clinical implications wikipedia.org.

Integration of Multi-Omics Data in this compound Research

The integration of multi-omics data, encompassing genomics, proteomics, and metabolomics, represents a frontier in this compound research, offering a comprehensive understanding of its interactions within biological systems. Metabolomic profiling has already proven valuable in elucidating the pharmacokinetics of this compound and identifying associations with adverse events by revealing changes in metabolic pathways post-administration wikipedia.orgnih.gov.

Proteomics, specifically data-independent acquisition (DIA) mass spectrometry and parallel reaction monitoring (PRM), has been employed to study the differential proteome of synovial tissue in animal models of rheumatoid arthritis treated with this compound fishersci.fi. These studies have identified differentially expressed proteins, providing insights into the molecular mechanisms underlying this compound's protective effects against synovial inflammation, fibrosis, and hyperplasia fishersci.fi. The broader trend in drug research involves integrating these diverse 'omics' datasets to gain a deeper understanding of disease heterogeneity and to identify novel therapeutic targets mims.com. This holistic approach is poised to optimize the development and application of this compound, leading to more targeted and effective therapeutic strategies.

Q & A

Q. What experimental models are commonly used to evaluate the anti-inflammatory efficacy of Etodolac in preclinical studies?

Researchers frequently employ the egg-white-induced paw edema model in rodents to assess anti-inflammatory activity. In this model, paw thickness is measured at intervals (e.g., 30, 60, 120 minutes post-induction) and compared between this compound and test compounds using ANOVA for statistical significance . For neurodegenerative studies, 5XFAD transgenic mice (a model of Alzheimer’s disease) are used to evaluate reductions in Aβ40/Aβ42 levels and neuroinflammatory markers (e.g., COX-2, PGE2) via ELISA and immunohistochemistry .

Q. How is the solubility and dissolution rate of this compound optimized in solid dosage formulations?

Methodologies include:

  • Melt dispersion granulation : Gelucire 50/13 and Aerosil 200 are used to enhance flow properties and compressibility. Post-compression parameters (hardness, weight variation) are measured (e.g., Formulation F5: hardness = 4.13 ± 0.38 kg/cm²) and validated via ANOVA (p < 0.05) .
  • Emulsomes : A Box-Behnken design optimizes variables like drug-to-phospholipid ratio, achieving sustained release (88.69% over 24 hours) with particle size < 400 nm and entrapment efficiency > 80% .

Q. What analytical techniques are validated for quantifying this compound in pharmaceutical preparations?

  • UV-Vis spectrophotometry : A redox-based method using Fe³⁺ reduction and 2,2'-bipyridyl complex formation (absorbance at 500 nm) is cost-effective for laboratories lacking HPLC/GC .
  • Chemometric calibration : Partial Least Squares (PLS) and Inverse Least Squares (ILS) models enable simultaneous quantification of this compound and thiocolchicoside in combined preparations without separation, validated via factorial design (concentration range: 15–75 μg/mL for this compound) .

Advanced Research Questions

Q. How do enantiomer-specific binding properties of this compound influence its pharmacokinetics and therapeutic effects?

  • Chiral separation : Normal-phase HPLC with mobile phases like hexane:ethyl acetate:isopropanol (85:15:0.2) resolves R- and S-isomers. The S-(+)-enantiomer shows lower plasma AUC (2.5 vs. 30.9 mg·L⁻¹·h⁻¹ for R-enantiomer) due to higher volume of distribution (101–135 L vs. 17–24 L) .
  • Receptor interactions : R-Etodolac binds retinoid X receptor (RXRα), inducing tumor-selective apoptosis via proteasomal degradation. This is validated in TRAMP mice using Western blot and gene expression analysis .

Q. What experimental designs are used to evaluate synergistic drug combinations involving this compound?

  • Cancer models : In oral squamous cell carcinoma (OSCC), this compound combined with β2-AR blocker ICI118,551 reduces migration/invasion (p < 0.001) and downregulates VEGF-A/MMP2 via Western blot and transwell assays .
  • Neurodegenerative models : Combination therapy with α-tocopherol in 5XFAD mice reduces Aβ plaques by 77% (Aβ40) and 61% (Aβ42) via ELISA, while COX-2/PGE2 inhibition is quantified using sandwich ELISA .

Q. How are statistical methods applied to resolve contradictions in preclinical efficacy data?

  • ANOVA and post-hoc tests : In studies comparing this compound derivatives (P1-P3), one-way ANOVA with p < 0.05 confirms no significant difference in paw edema reduction vs. standard this compound, resolving efficacy discrepancies .
  • Dose-response modeling : Box-Behnken designs (3 factors, 3 levels) optimize emulsome formulations, with particle size and entrapment efficiency validated against predicted values (R² > 0.95) .

Q. What translational strategies are used to bridge preclinical findings to clinical trials?

  • Biomarker-driven trials : In a breast cancer window-of-opportunity trial, cyclin D1 reduction (p = 0.03) and COX-2 upregulation (fold change = 3.25) are monitored via immunohistochemistry and qPCR to validate this compound’s pharmacodynamic effects .
  • Surrogate endpoints : Aberrant crypt foci (ACF) suppression in colorectal chemoprevention trials is analyzed via magnifying endoscopy, with sulindac (but not this compound) showing significant ACF reduction (p = 0.0075) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.